

2-Bromo-3-methoxybenzonitrile chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-3-methoxybenzonitrile**

Cat. No.: **B1380800**

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-3-methoxybenzonitrile**: Properties, Reactivity, and Synthetic Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **2-Bromo-3-methoxybenzonitrile**, a trifunctional chemical intermediate of significant value in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between the compound's structure and its chemical behavior. We will examine its physicochemical properties, delve into its nuanced reactivity, and provide field-proven experimental protocols for its application in key synthetic transformations.

Core Physicochemical & Structural Characteristics

2-Bromo-3-methoxybenzonitrile (CAS No. 1261816-95-8) is a substituted aromatic compound featuring three distinct functional groups: a bromine atom, a methoxy group, and a nitrile group.^{[1][2]} This specific arrangement provides multiple, electronically distinct handles for synthetic manipulation, making it a versatile building block for complex molecular architectures.
^[2]

The electronic character of the molecule is a product of the interplay between its substituents. The nitrile group acts as a moderate electron-withdrawing group through induction and resonance, influencing the reactivity of the aromatic ring. Conversely, the methoxy group is a

strong electron-donating group via resonance, and the bromine atom is an ortho, para-director that deactivates the ring through induction. This intricate electronic balance is fundamental to understanding the compound's reactivity profile.

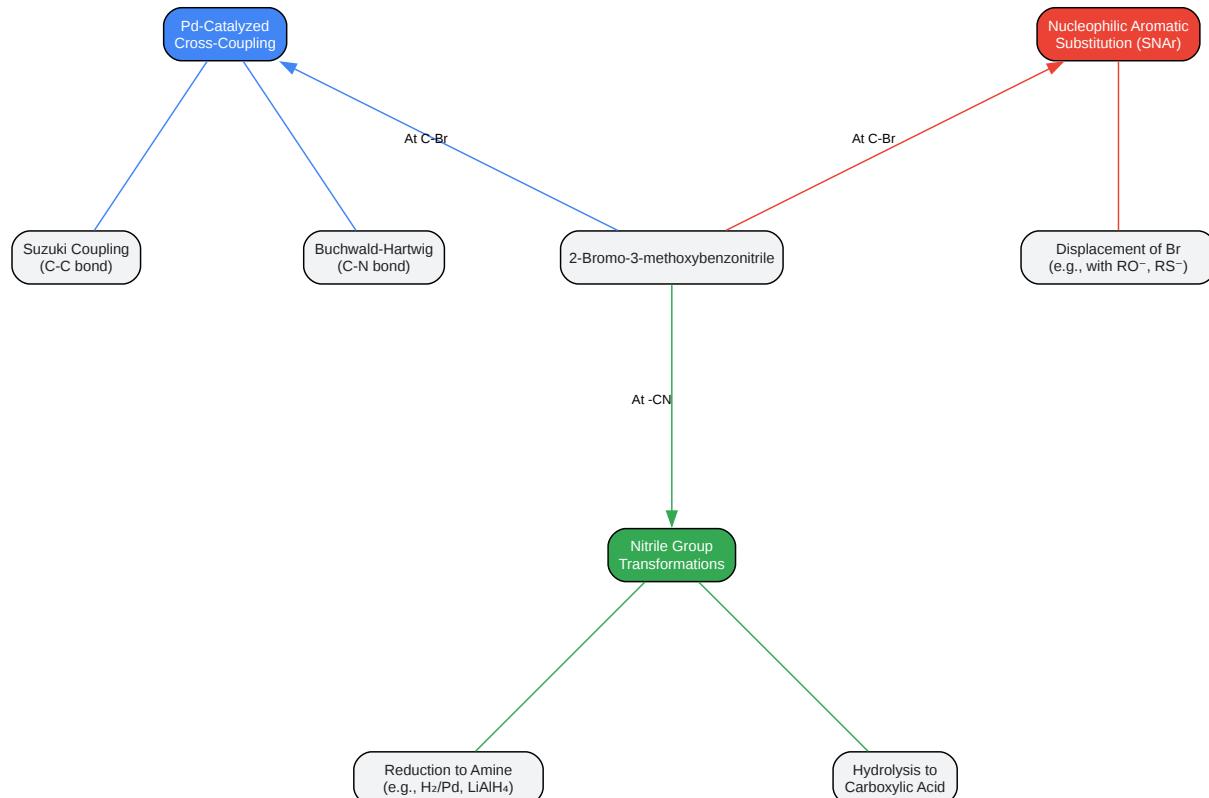
Table 1: Physicochemical Properties of **2-Bromo-3-methoxybenzonitrile**

Property	Value	Source
CAS Number	1261816-95-8	[1] [2]
Molecular Formula	C ₈ H ₆ BrNO	[1] [2] [3]
Molecular Weight	212.04 g/mol	[1] [2]
Boiling Point	285.9 ± 30.0 °C (at 760 Torr)	[1]
Density	1.56 ± 0.1 g/cm ³	[1]
Flash Point	126.7 ± 24.6 °C	[1]

| XLogP3 | 2.3 |[\[2\]](#) |

Spectral Data Analysis: A Structural Confirmation

While specific spectra for this exact isomer require experimental acquisition, a theoretical analysis based on its structure allows for the prediction of key characteristic signals essential for its identification.


- ¹H NMR Spectroscopy: The aromatic region would display a complex splitting pattern for the three adjacent protons on the benzene ring. The methoxy group would present as a sharp singlet, typically in the range of 3.8-4.0 ppm.
- ¹³C NMR Spectroscopy: The spectrum would show eight distinct carbon signals. The nitrile carbon (C≡N) would appear in the 115-120 ppm range. The carbon attached to the bromine would be shifted, and the aromatic carbons would show shifts consistent with the electronic effects of the attached groups. The methoxy carbon would be observed around 55-60 ppm.
- Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch would be prominent around 2220-2240 cm⁻¹. Other key signals would include C-O

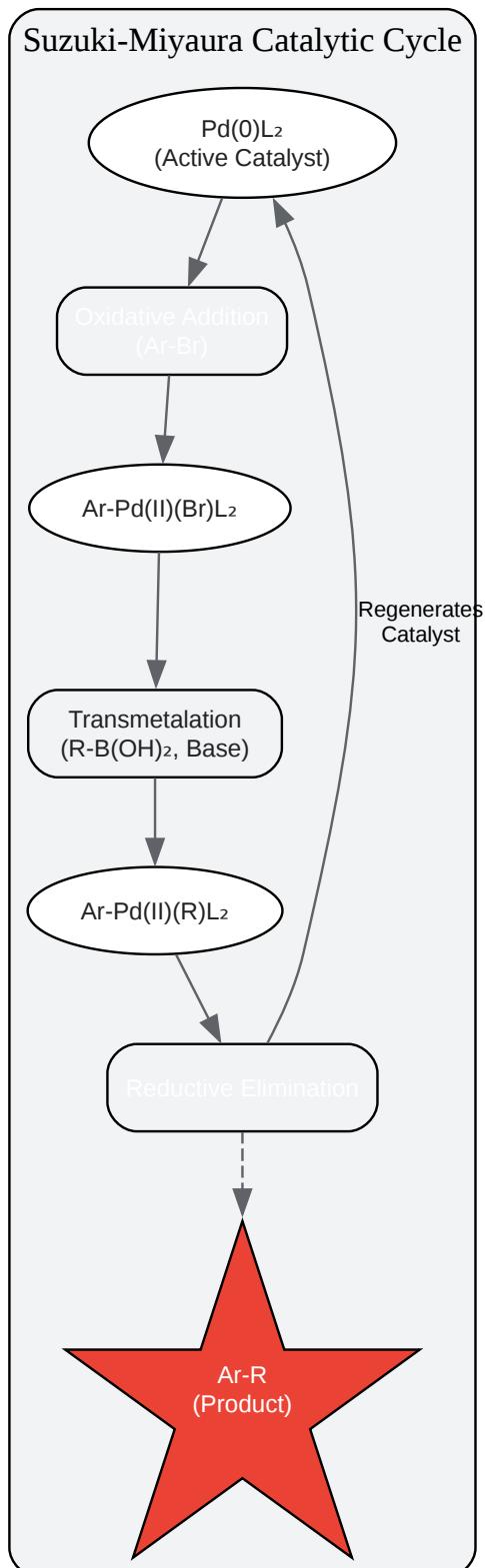
stretching for the methoxy group and various C-H and C=C stretching and bending vibrations from the aromatic ring.

- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom (^{79}Br and ^{81}Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 211 and 213).

Chemical Reactivity and Synthetic Utility

The synthetic value of **2-Bromo-3-methoxybenzonitrile** lies in the ability to selectively address its three functional groups. The bromine atom is an excellent handle for cross-coupling reactions, the nitrile group can be transformed into other functionalities, and the aromatic ring itself can undergo substitution.

[Click to download full resolution via product page](#)

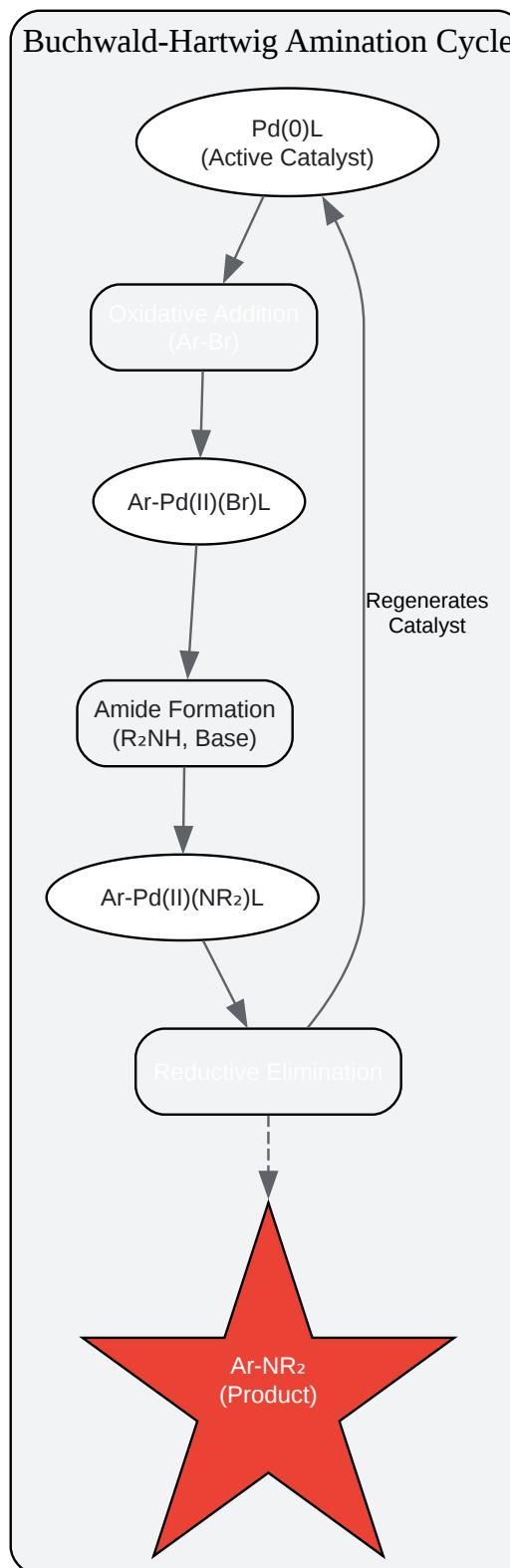

Caption: Key reactivity pathways for **2-Bromo-3-methoxybenzonitrile**.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most common site for initial elaboration, primarily through palladium-catalyzed cross-coupling reactions. These methods are foundational in modern drug discovery for constructing complex molecular scaffolds.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester.^{[4][5][6]} ^[7] This reaction is widely used to synthesize biaryl compounds.^[4] The choice of catalyst, ligand, and base is critical for achieving high yields.^[4]

- Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.^{[5][6]} The base is crucial for activating the organoboron reagent to facilitate the transmetalation step.^[8]

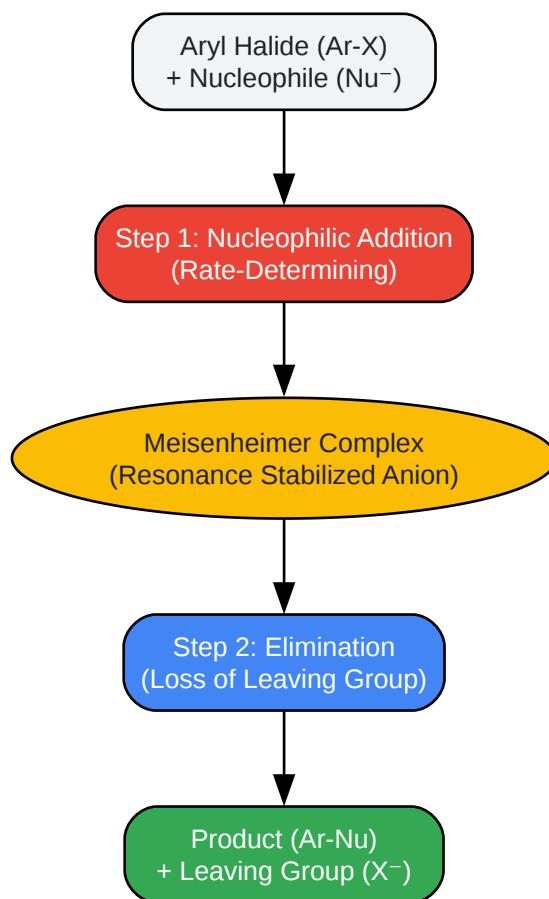


[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method.^[9] This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.^{[10][11]}

- Causality: The catalytic cycle is similar to the Suzuki coupling but involves the formation of a palladium-amido complex after oxidative addition. The choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the final reductive elimination step, which can often be the rate-limiting step.^[9] The electron-donating methoxy group on the substrate can make the oxidative addition step more challenging compared to electron-deficient aryl bromides, sometimes necessitating more active catalyst systems or higher temperatures.^[9]


[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

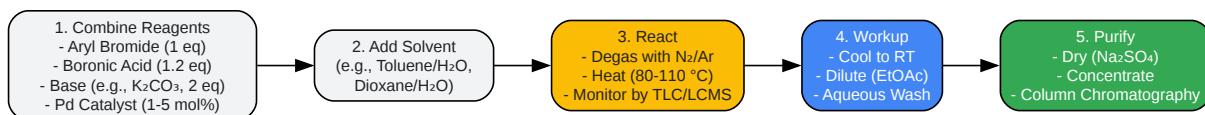
Aromatic rings generally resist nucleophilic attack, but this can be facilitated by the presence of strong electron-withdrawing groups.[12][13] In **2-Bromo-3-methoxybenzonitrile**, the nitrile group provides moderate activation. However, the powerful electron-donating methoxy group at the ortho position deactivates the ring towards nucleophilic attack, making SNAr reactions more challenging than on rings substituted with strongly deactivating groups like nitro groups.[14]

- Causality: A successful SNAr reaction requires the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[14] The stability of this intermediate determines the reaction's feasibility. For this substrate, strong nucleophiles (e.g., alkoxides, thiolates) and potentially elevated temperatures would be necessary to overcome the deactivating effect of the methoxy group and drive the reaction forward.

[Click to download full resolution via product page](#)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactions of the Nitrile Group


The nitrile group is a versatile functional handle that can be converted into two other highly valuable functionalities: primary amines and carboxylic acids.[15][16]

- Reduction to a Primary Amine: The nitrile can be reduced to a 2-(aminomethyl)-3-methoxybromobenzene. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH_4) or through catalytic hydrogenation (e.g., H_2 over Pd/C or Raney Nickel). This introduces a new basic center and a flexible linker into the molecule.
- Hydrolysis to a Carboxylic Acid: Under either acidic or basic aqueous conditions with heating, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2-bromo-3-methoxybenzoic acid. This provides an entry point for amide bond formation, esterification, or other reactions characteristic of carboxylic acids.[17]

Experimental Protocols

The following protocols are generalized starting points based on established methodologies for similar substrates. Optimization may be necessary to achieve desired yields and purity for specific applications.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: General experimental workflow for Suzuki coupling reactions.[4]

- Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add **2-Bromo-3-methoxybenzonitrile** (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a suitable base (e.g., K_2CO_3 or K_3PO_4 , 2.0-3.0 eq.), and the palladium catalyst system (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%, or $\text{Pd}(\text{OAc})_2$ with a phosphine ligand).

- Solvent Addition: Add a degassed solvent system, typically a mixture such as toluene/ethanol/water or dioxane/water.
- Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to obtain the desired biaryl product.[\[4\]](#)

Protocol 2: General Procedure for Buchwald-Hartwig Amination[9]

- Setup: In a glovebox or under an inert atmosphere, charge a flask with the palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.2-1.5 eq.).
- Reagent Addition: Add **2-Bromo-3-methoxybenzonitrile** (1.0 eq.) and the desired amine (1.1-1.2 eq.).
- Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
- Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction for the consumption of starting material by TLC or GC-MS.
- Workup: After cooling, quench the reaction carefully with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or CH_2Cl_2).
- Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate. Purify the crude material by column chromatography.

Safety and Handling

As with any halogenated aromatic compound, proper safety precautions are mandatory. While a specific safety data sheet (SDS) for **2-Bromo-3-methoxybenzonitrile** should always be consulted, data from closely related isomers provide a general hazard profile.

- **Hazards:** Harmful if swallowed, in contact with skin, or if inhaled.[18][19][20][21] Causes skin and serious eye irritation.[18][19][21] May cause respiratory irritation.[18][21]
- **Precautions:**
 - **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood.[22]
 - **Personal Protective Equipment (PPE):** Wear protective gloves, chemical safety goggles, and a lab coat.[18][20] For powders, an appropriate dust mask may be required.[20]
 - **Handling:** Avoid contact with skin, eyes, and clothing.[23] Do not breathe dust or vapors. [23] Wash hands thoroughly after handling.[18] Keep away from heat and sources of ignition.[24]
- **Storage:** Store in a cool, dry, and well-ventilated place in a tightly sealed container.[22][23][24]

Conclusion

2-Bromo-3-methoxybenzonitrile is a strategically functionalized building block whose value is derived from the orthogonal reactivity of its constituent groups. The C-Br bond serves as a reliable anchor for palladium-catalyzed cross-coupling reactions, enabling the construction of C-C and C-N bonds with high precision. The nitrile and methoxy groups, while influencing the electronic properties of the ring, also stand as latent functionalities for subsequent transformations. A thorough understanding of the electronic interplay between these groups is paramount for any scientist seeking to exploit this versatile intermediate for the synthesis of complex targets in pharmaceuticals, agrochemicals, and materials science.

References

- **2-Bromo-3-methoxybenzonitrile** Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsoc.com. (2025). Chemsoc.com. [Link]
- 2-Bromo-3-methylbenzonitrile | C8H6BrN | CID 15469115. PubChem. [Link]

- SAFETY DATA SHEET - 2-Bromo-5-methoxybenzonitrile. (2024). Fisher Scientific. [\[Link\]](#)
- Buchwald–Hartwig amin
- Buchwald–Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [\[Link\]](#)
- Buchwald–Hartwig Amination. (2023). Chemistry LibreTexts. [\[Link\]](#)
- Buchwald–Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [\[Link\]](#)
- Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. (2015). Journal of Molecular Structure. [\[Link\]](#)
- Suzuki reaction. Wikipedia. [\[Link\]](#)
- Suzuki Coupling. Organic Chemistry Portal. [\[Link\]](#)
- Suzuki–Miyaura Coupling. (2024). Chemistry LibreTexts. [\[Link\]](#)
- Suzuki–Miyaura Cross-Coupling Reaction. Fisher Scientific. [\[Link\]](#)
- SUPPORTING INFORMATION - Hiyama-type cross-coupling reaction of organosilanes with alkyl halides. (2018). The Royal Society of Chemistry. [\[Link\]](#)
- **2-bromo-3-methoxybenzonitrile** (C8H6BrNO). PubChemLite. [\[Link\]](#)
- Nucleophilic arom
- Nucleophilic Arom
- The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis.
- Process for producing 2-bromo-5-methoxybenzyl bromide.
- Nucleophilic Aromatic Substitution: Introduction and Addition-Elimin
- 7.1: Nucleophilic Substitution Reaction Overview. (2021). Chemistry LibreTexts. [\[Link\]](#)
- Spectral Information in PubChem. (2017). PubChem Blog. [\[Link\]](#)
- Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. PrepChem.com. [\[Link\]](#)
- 2-Bromo-3-hydroxybenzonitrile | C7H4BrNO | CID 22406175. PubChem. [\[Link\]](#)
- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. (2010). Journal of Raman Spectroscopy. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Bromo-3-methoxybenzonitrile Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsr.com [chemsrc.com]
- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - 2-bromo-3-methoxybenzonitrile (C8H6BrNO) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buy 2-Amino-5-bromo-3-methoxybenzonitrile | 176718-54-0 [smolecule.com]
- 16. nbinno.com [nbino.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 20. 3-ブロモ-2-メトキシベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 21. fishersci.se [fishersci.se]
- 22. static.cymitquimica.com [static.cymitquimica.com]
- 23. fishersci.com [fishersci.com]
- 24. Benzonitrile, 2-Amino-5-Bromo-3-Methoxy- | Properties, Uses, Safety, Supplier China | High Quality Chemical Intermediate [nj-finechem.com]
- To cite this document: BenchChem. [2-Bromo-3-methoxybenzonitrile chemical properties and reactivity]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1380800#2-bromo-3-methoxybenzonitrile-chemical-properties-and-reactivity>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com